1-(2-Fluoroethyl)piperidin-4-ol

Overview

Description

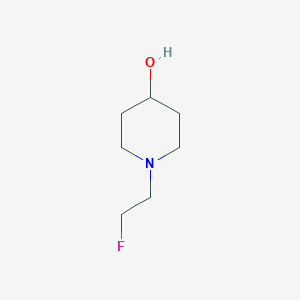

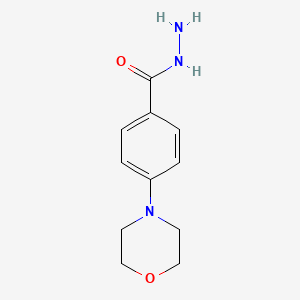

1-(2-Fluoroethyl)piperidin-4-ol is a chemical compound with the CAS number 492446-45-4 . It has a molecular weight of 147.19 and its molecular formula is C7H14FNO . It appears as a yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14FNO/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6H2 . The exact mass is 147.10600 .Physical and Chemical Properties Analysis

This compound has a density of 1.07g/cm3 . It has a boiling point of 237.2ºC at 760 mmHg . The flash point is 97.3ºC .Scientific Research Applications

Radiotracer Development

1-(2-Fluoroethyl)piperidin-4-ol and its derivatives are primarily researched in the context of developing novel radiotracers for imaging using techniques such as positron emission tomography (PET). For instance, [18F]SFE, a derivative of this compound, has been characterized as a selective, high-affinity sigma-1 receptor radioligand. It has undergone preclinical toxicity studies and dosimetry estimates to support its potential use in human PET imaging studies, showcasing its safety and effectiveness in rodent models (Waterhouse et al., 2006). Similarly, other derivatives have been evaluated for their potential in vivo applications, specifically for imaging sigma receptors, suggesting their potential utility in tomographic evaluation (Waterhouse & Collier, 1997).

Neuroinflammation Imaging

Another application involves neuroinflammation imaging, where derivatives of this compound are used to target specific receptors in the brain. For example, one study focused on developing a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, particularly relevant in diseases like Alzheimer’s. The study indicated the potential of this derivative as a radioligand for CSF1R imaging, highlighting its specific binding and minimal metabolism in the mouse brain (Lee et al., 2022).

Anti-Acetylcholinesterase Activity

Furthermore, some piperidine derivatives are studied for their anti-acetylcholinesterase (anti-AChE) activity, which is significant for conditions like dementia. Substituting certain groups in the molecular structure of these derivatives can lead to a substantial increase in anti-AChE activity, and certain derivatives have shown potential as potent inhibitors of acetylcholinesterase, suggesting their utility in developing antidementia agents (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

The primary target of 1-(2-Fluoroethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

By blocking the CCR5 receptor, this compound prevents the entry of HIV-1 into cells . This action disrupts the normal pathway of HIV-1 infection, potentially leading to a reduction in viral load and slowing the progression of the disease .

Pharmacokinetics

It has a molecular weight of 147.19100, a density of 1.07g/cm3, and a boiling point of 237.2ºC at 760 mmHg . These properties may influence its absorption and distribution within the body, as well as its bioavailability.

Result of Action

The antagonistic action of this compound on the CCR5 receptor can result in a decrease in HIV-1 infection rates . By preventing the virus from entering cells, the compound can help to reduce the viral load and slow the progression of the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels and refrigerated . Additionally, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . These precautions can help to maintain the compound’s stability and ensure its safe use.

Safety and Hazards

1-(2-Fluoroethyl)piperidin-4-ol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

1-(2-Fluoroethyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a CCR5 antagonist, which is crucial in the process of HIV-1 entry into cells . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication process . Additionally, it may impact calcium mobilization within cells, which is essential for various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As a CCR5 antagonist, it binds to the CCR5 receptor on the cell surface, preventing the receptor from interacting with the HIV-1 virus . This binding inhibits the virus’s ability to enter the cell, thereby reducing viral replication. The compound’s structure, which includes a basic nitrogen atom and lipophilic groups, facilitates its interaction with the receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV-1 entry into cells . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity, affecting cell viability and function . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism may result in the formation of metabolites that can influence its activity and effects . Understanding the metabolic pathways of the compound is crucial for predicting its behavior in biological systems and optimizing its therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and safety . Studies have shown that the compound can accumulate in specific tissues, which may impact its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications and minimizing potential side effects .

Properties

IUPAC Name |

1-(2-fluoroethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPRNALANWTJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654505 | |

| Record name | 1-(2-Fluoroethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492446-45-4 | |

| Record name | 1-(2-Fluoroethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Fluoroethyl)-4-hydroxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)